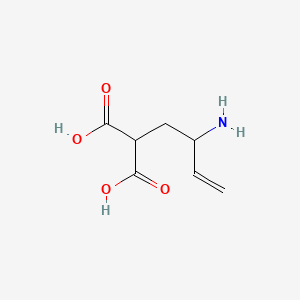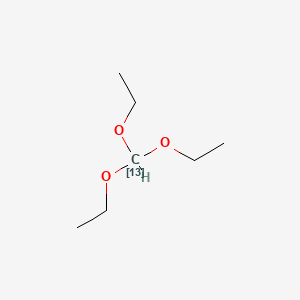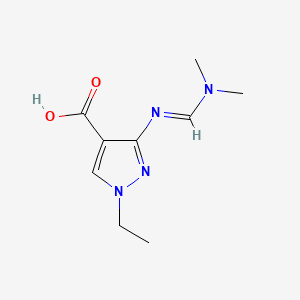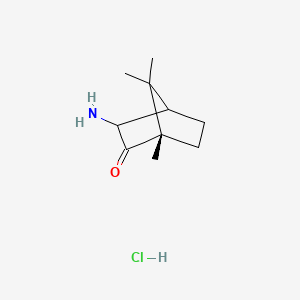
2-((2RS)-2-Aminobut-3-enyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((2RS)-2-Aminobut-3-enyl)propanedioic acid” is a derivative of propanedioic acid, also known as malonic acid . Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .
Synthesis Analysis
The synthesis of malonic acid starts from chloroacetic acid . Sodium carbonate generates the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution . The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .Molecular Structure Analysis
The molecular structure of propanedioic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of propanedioic acid is 104.0615 .Chemical Reactions Analysis
Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . Malonic anhydride can be used as an intermediate to mono-ester or amide derivatives, while malonyl chloride is most useful to obtain diesters or diamides .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The physical properties of the compound “2-((2RS)-2-Aminobut-3-enyl)propanedioic acid” are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Optical Resolution and Stereochemistry
Research has explored the optical resolution of compounds to obtain optically active forms of similar structures. For instance, Shiraiwa et al. (2003) conducted a study on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, highlighting the importance of optical resolution in synthesizing stereochemically pure compounds. This process involved using resolving agents and preferential crystallization to achieve high optical purities, which are crucial for specific biochemical applications (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Enzymatic and Chemical Transformations
The substrate stereochemistry in enzymatic reactions has been a focal point of studies, demonstrating the specificity of enzymes towards certain stereochemical configurations of substrates. Willadsen and Eggerer's (1975) work on the stereochemistry of the enoyl-CoA hydratase reaction exemplifies the importance of understanding how stereochemical configurations affect enzymatic processes. Such studies are foundational for biochemical research and the development of pharmaceuticals (Willadsen & Eggerer, 1975).
Synthesis of Stereoisomers
The synthesis of stereoisomers and understanding their properties are crucial for the development of compounds with specific biological activities. Shiraiwa et al. (1998) focused on the optical resolution of (RS)-mercaptosuccinic acid and the synthesis of four stereoisomers of 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid, demonstrating techniques to achieve high optical purities and the synthesis of compounds with predetermined stereochemistry (Shiraiwa, Ohkubo, Kubo, Miyazaki, Takehata, Izawa, Nakagawa, & Kurokawa, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-aminobut-3-enyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-4(8)3-5(6(9)10)7(11)12/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFHTSLGFACKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(C(=O)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |
CAS RN |
1378466-25-1 |
Source


|
| Record name | 2-((2RS)-2-Aminobut-3-enyl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1378466251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2RS)-2-AMINOBUT-3-ENYL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRQ2V681K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)

